N-(4-{[(4-bromophenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide
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Overview
Description
N-[4-(4-BROMOBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE is a complex organic compound that features a bromobenzamido group attached to a fluorene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BROMOBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of 4-bromobenzamide, which is then reacted with 4-aminophenylfluorene-9-carboxamide under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-BROMOBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-BROMOBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-(4-BROMOBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The bromobenzamido group can form hydrogen bonds with proteins, affecting their function. The fluorene moiety can intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzamide
- 4-Bromoacetanilide
- 4-Bromobenzonitrile
- 2-Bromobenzamide
Uniqueness
N-[4-(4-BROMOBENZAMIDO)PHENYL]-9H-FLUORENE-9-CARBOXAMIDE is unique due to its combination of a bromobenzamido group and a fluorene carboxamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C27H19BrN2O2 |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]-9H-fluorene-9-carboxamide |
InChI |
InChI=1S/C27H19BrN2O2/c28-18-11-9-17(10-12-18)26(31)29-19-13-15-20(16-14-19)30-27(32)25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,25H,(H,29,31)(H,30,32) |
InChI Key |
IJULVPXZSIOHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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